molecular formula C8H11NO B13125308 5-Isopropyl-1H-pyrrole-2-carbaldehyde

5-Isopropyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13125308
M. Wt: 137.18 g/mol
InChI Key: MPBRUYVJDIBILV-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-pyrrole-2-carbaldehyde is a specialized pyrrole-based chemical building block of high interest in medicinal chemistry and organic synthesis. The pyrrole-2-carboxaldehyde scaffold is a privileged structure found in numerous natural products and is integral to the development of novel therapeutic agents . This particular derivative, featuring an isopropyl substituent, serves as a versatile precursor for constructing complex nitrogen-containing heterocycles. Researchers utilize this compound in the synthesis of azaindoles via imine-mediated cascade reactions, which are valuable structures in drug discovery programs, such as in the development of cannabinoid receptor type 2 (CB2) agonists . The pyrrole core is a key component in many FDA-approved antibiotics and naturally occurring compounds with demonstrated biological activity, including calcimycin, a potent calcium ionophore with efficacy against Gram-positive bacteria and some fungi . The formyl group at the 2-position of the pyrrole ring is a highly reactive handle, allowing for further functionalization through reactions like Wittig olefination and condensation with amines to create novel molecular architectures, such as potential optical molecular switches or unnatural amino acids . As a reagent, it enables the exploration of structure-activity relationships (SAR) in the search for new antibacterial compounds to combat the growing threat of antibacterial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-propan-2-yl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H11NO/c1-6(2)8-4-3-7(5-10)9-8/h3-6,9H,1-2H3

InChI Key

MPBRUYVJDIBILV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(N1)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction on N-Isopropylpyrrole

This classical method involves the formylation of N-isopropylpyrrole using Vilsmeier-Haack reagents generated in situ from N,N-diphenylformamide and trichlorophosphate in 1,1-dichloroethane. The process includes:

  • Stage 1: Formation of the Vilsmeier reagent by refluxing diphenylformamide with trichlorophosphate in 1,1-dichloroethane.
  • Stage 2: Addition of N-isopropylpyrrole to the reaction mixture, refluxing for 2 hours to introduce the aldehyde group at the 2-position.
  • Stage 3: Workup with water and sodium acetate to afford the regioselective aldehyde product.

Yield: Approximately 14% under these conditions, indicating moderate efficiency.

Reaction Scheme Summary:

Stage Reagents & Conditions Purpose Yield (%)
1 Diphenylformamide + Trichlorophosphate, reflux in 1,1-dichloroethane Vilsmeier reagent formation -
2 N-Isopropylpyrrole, reflux 2h Formylation at 2-position -
3 Water, sodium acetate Workup and isolation 14

Lithiation and Electrophilic Substitution Approach

An advanced method involves lithiation of pyrrole derivatives followed by electrophilic substitution to install the aldehyde group at the 2-position. This approach is based on:

  • Halogen-lithium exchange at low temperatures (-105°C) to generate a lithiated intermediate.
  • Reaction with electrophilic formyl sources or related reagents.
  • Hydrolysis to yield 5-substituted pyrrole-2-carboxaldehydes.

This method has been reported to produce various 5-substituted pyrrole-2-carbaldehydes with moderate to good yields, depending on the electrophile used and reaction temperature. Lower temperatures favor higher selectivity and reduced side reactions.

Yields: Typically moderate, with specific examples showing 61% for 5-methylpyrrole-2-carbaldehyde analogs.

Condensation Reactions Using Formylating Agents

Another synthetic route involves condensation reactions where pyrrole derivatives react with formylating agents or aldehydes under catalytic or basic conditions. These methods can include:

  • Reaction of pyrrole with formyl donors in the presence of bases such as piperidine or potassium carbonate.
  • Microwave-assisted reactions to accelerate formylation.
  • Use of phase transfer catalysts like tetrabutylammonium bromide for enhanced yields.

Yields and Conditions:

Catalyst/Condition Solvent Temperature Time Yield (%) Notes
Piperidine Isopropyl alcohol 85 °C 2 h 96 High yield, classical condensation
Potassium carbonate N,N-Dimethylformamide 100 °C 20 h 34 Moderate yield, longer reaction time
Tetrabutylammonium bromide + NaOH Dichloromethane + water 0-20 °C Overnight 98 Phase transfer catalysis, high yield
Acetic acid (microwave irradiation) Ethanol 80 °C 10 min 79 Rapid microwave-assisted synthesis

These methods provide versatility in reaction conditions and can be optimized for scale and purity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: 5-Isopropyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-Isopropyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-Isopropyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Reactivity : The aldehyde group in 5-Isopropyl-1H-pyrrole-2-carbaldehyde is expected to participate in condensation reactions (e.g., forming Schiff bases) more readily than the ketone or ester groups in cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate .
  • Steric Effects : The isopropyl group in the target compound may hinder reactions at the pyrrole ring’s nitrogen, unlike the unsubstituted nitrogen in simpler pyrrole aldehydes.
  • Safety : While hazard data for 5-Isopropyl-1H-pyrrole-2-carbaldehyde are unavailable, the acute toxicity and irritation risks associated with structurally related compounds (e.g., CAS 146231-54-1) underscore the need for cautious handling .

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